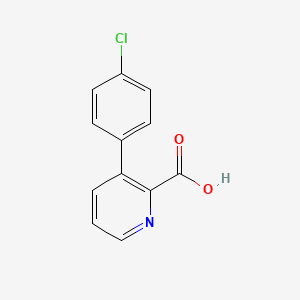

3-(4-Chlorophenyl)picolinic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPRHKIAJXCOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680763 | |

| Record name | 3-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226215-87-7 | |

| Record name | 3-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Molecular Mechanisms and Biological Target Interactions

Modulation of Cellular Pathways and Biological Processes

Impact on Cellular Phenotypes in Research Models (e.g., proliferation, differentiation, programmed cell death in vitro)

Further research is required to elucidate the specific molecular and cellular interactions of 3-(4-Chlorophenyl)picolinic acid .

The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to interact with specific protein targets. Research into analogous compounds suggests primary activities as both synthetic auxin herbicides and as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. d-nb.infonih.govnih.govmdpi.com The elucidation of these interactions relies on a combination of structural biology, biophysical characterization, and computational analysis.

Structural Biology of Compound-Target Complexes

Understanding the precise binding mode of an inhibitor is crucial for rational drug design. X-ray crystallography, a key technique in structural biology, provides atomic-level details of how a ligand fits into the active site of its target protein.

Ligand-Protein Co-crystallization and X-ray Diffraction Analysis

While a specific co-crystal structure for this compound with a target protein is not publicly available, extensive crystallographic studies on related inhibitors and their targets, such as IDO1 and auxin receptors, offer significant insights. nih.govmdpi.com For IDO1, a heme-containing enzyme, inhibitors often interact directly with the iron atom of the heme group or with amino acid residues within the catalytic pocket. nih.gov For instance, the crystal structure of IDO1 with 4-phenylimidazole (B135205) revealed direct coordination with the heme iron and π-stacking interactions with aromatic residues like Tyr126 and Phe163. nih.gov The picolinic acid moiety of this compound, with its carboxylic acid and pyridine (B92270) nitrogen, is well-suited to form similar coordination bonds and hydrogen bonds within such active sites.

In the context of synthetic auxins, crystallographic analysis of the plant hormone receptor TIR1 has shown that the carboxyl group of auxin molecules is essential for binding. mdpi.com It forms a critical interaction that anchors the molecule in the binding pocket. The 3-phenyl substituent of this compound would occupy a hydrophobic pocket, with the 4-chloro group potentially forming specific halogen bonds or influencing the electronic properties of the phenyl ring to enhance binding affinity.

Spectroscopic and Biophysical Characterization of Binding Events

Beyond static crystal structures, a variety of spectroscopic and biophysical methods are employed to characterize the dynamic aspects of ligand-protein interactions, including binding affinity, kinetics, and thermodynamics. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in quantifying these binding events.

For classes of compounds including picolinic acid derivatives, ITC can directly measure the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity). SPR, on the other hand, monitors the binding in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized, yielding kinetic parameters like association (k_on) and dissociation (k_off) rates. While specific data for this compound is not available, these methods are standard practice in the optimization of lead compounds for both IDO1 inhibition and auxin-like activity. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to medicinal chemistry and agrochemistry, providing critical information on how chemical modifications to a lead compound affect its biological activity and physicochemical properties.

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of this compound is highly dependent on the nature and position of its substituents. SAR studies on related picolinic acid-based herbicides and IDO1 inhibitors have established clear trends. mdpi.comnih.gov

In the field of auxin herbicides that target the auxin-signaling F-box protein 5 (AFB5), the picolinic acid core is a known herbicidal scaffold. mdpi.comnih.gov Research on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has shown that substitutions on the aryl ring significantly impact herbicidal activity. For example, introducing electron-withdrawing groups like chlorine or trifluoromethyl on the phenyl ring can modulate the electronic distribution and steric profile of the molecule, influencing its binding affinity with the receptor. mdpi.com The table below, derived from studies on related herbicidal compounds, illustrates the impact of such substitutions.

| Compound ID | Aryl Substituent (R) at position 5 of pyrazole (B372694) | IC₅₀ (µM) vs. A. thaliana root growth | Reference |

|---|---|---|---|

| V-1 | 4-methylphenyl | 1.18 | mdpi.com |

| V-4 | 4-fluorophenyl | 0.17 | mdpi.com |

| V-7 | 4-chlorophenyl | 0.08 | mdpi.com |

| V-8 | 4-bromophenyl | 0.10 | mdpi.com |

As shown in the table, a 4-chlorophenyl substituent (V-7) resulted in very high potency, suggesting that the electronic and steric properties of the chlorine at the para position are highly favorable for interaction with the auxin receptor. mdpi.com This supports the rationale for the design of this compound as a potential herbicide.

Similarly, in the context of IDO1 inhibitors, SAR studies on hydroxyamidine-based compounds have demonstrated the importance of the groups attached to the core scaffold. nih.gov Modifications are made to optimize interactions within the enzyme's active site, particularly the two pockets designated A and B. nih.govnih.gov The 4-chlorophenyl group of this compound would likely occupy one of these pockets, where its size and electronic nature would be critical for achieving high binding affinity.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.infobohrium.comnih.gov

For synthetic auxin herbicides, pharmacophore models generally consist of a planar aromatic or heteroaromatic ring system and a carboxylic acid group separated by a specific distance. nih.govresearchgate.net The model often includes a hydrophobic region corresponding to the ring system and a hydrogen-bond acceptor feature for the carboxylate group. frontiersin.org The structure of this compound fits this model perfectly:

Aromatic/Hydrophobic Feature: Provided by the 4-chlorophenyl ring.

Hydrogen Bond Acceptor: The carboxylic acid group on the picoline ring.

Additional Interaction Points: The pyridine nitrogen can act as another hydrogen bond acceptor, potentially enhancing selectivity and affinity.

For IDO1 inhibitors, ligand-based pharmacophore models have also been developed. d-nb.infobohrium.comnih.gov These models often feature:

A Heme-Binding Group: A feature capable of coordinating with the ferrous iron of the heme, such as the nitrogen on the pyridine ring or the carboxylate oxygen of the picolinic acid.

Hydrophobic/Aromatic Features: One or more hydrophobic or aromatic centers that occupy pockets A and B in the active site. The 4-chlorophenyl group is an ideal candidate for such an interaction.

Hydrogen Bond Donors/Acceptors: To form key interactions with active site residues.

The design of this compound aligns well with the established pharmacophore principles for both classes of biological targets, highlighting its potential as a lead compound for further development in either agriculture or medicine.

Computational and Theoretical Investigations of 3 4 Chlorophenyl Picolinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of 3-(4-Chlorophenyl)picolinic acid. These computational methods are instrumental in understanding the molecule's behavior at a subatomic level, providing a theoretical framework for its chemical properties and potential biological activity.

The electronic properties of picolinic acid derivatives are significantly influenced by substituents. For instance, studies on similar molecules like 4-methoxypicolinic acid and 4-nitropicolinic acid using Density Functional Theory (DFT) have shown that electron-donating groups (like methoxy) and electron-wasting groups (like nitro) alter the electron distribution within the picolinic acid ring. academicjournals.org An electron-donating group tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack, while an electron-withdrawing group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more prone to nucleophilic attack. academicjournals.org

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. For this compound, the presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring and the nitrogen atom in the pyridine (B92270) ring influences the electronic distribution and, consequently, the HOMO-LUMO energies.

Table 1: Hypothetical Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (arbitrary units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added. |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl and picolinic acid rings can lead to different stable conformations, or conformers. Conformer analysis aims to identify these low-energy structures and understand the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of key dihedral angles. chemrxiv.orgu-szeged.hu

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular modeling techniques such as docking and molecular dynamics (MD) simulations are powerful tools for investigating how this compound might interact with biological macromolecules like proteins and enzymes. dntb.gov.ua

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. mdpi.com This technique allows for the visualization of potential binding poses and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Description |

| Binding Affinity | -8.2 kcal/mol | Estimated free energy of binding. |

| Key Interacting Residues | Arg123, Ser234, Phe345 | Amino acids in the active site forming key interactions. |

| Types of Interactions | Hydrogen bond with Arg123, Pi-pi stacking with Phe345 | Specific non-covalent interactions stabilizing the complex. |

Note: This data is hypothetical and serves as an example of typical docking results.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-biomacromolecule complex over time. nih.gov MD simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. By simulating the movements of atoms over a period of time, MD can provide insights into the flexibility of the complex and the strength of the interactions. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

QSAR and cheminformatics are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

3D-QSAR models, for instance, use the three-dimensional structures of molecules to derive correlations between their properties and activity. nih.gov For a series of picolinic acid derivatives, a 3D-QSAR model could be developed to predict the herbicidal activity based on steric and electrostatic fields around the molecules. mdpi.com Such models can generate contour maps that highlight regions where bulky groups or electropositive/electronegative groups might enhance or diminish activity. This information is invaluable for guiding the synthesis of new derivatives with improved potency. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern drug discovery. For a compound such as this compound, the development of robust QSAR models can elucidate the relationship between its chemical structure and biological activity.

Detailed Research Findings:

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied. A typical approach would involve a dataset of picolinic acid derivatives with varying substituents on the phenyl ring and the pyridine core, along with their experimentally determined biological activities against a specific target.

Computational chemists would calculate a variety of molecular descriptors for each analog in the series. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices. The spatial arrangement of the chlorophenyl group relative to the picolinic acid moiety is a key steric factor.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor that indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build the QSAR model. A study on quinoline (B57606) derivatives as P-selectin inhibitors successfully used 3D-QSAR models (CoMFA and CoMSIA) to correlate molecular fields with biological activity nih.gov. Similarly, for a series of 1,2,4-triazole (B32235) derivatives with anticancer activity, 2D-QSAR models were developed using MLR, Multiple Non-linear Regression (MNLR), and ANN, demonstrating good predictive capabilities . These examples highlight the methodologies that would be instrumental in developing predictive models for this compound and its analogs.

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | The electronegative chlorine atom influences the electron distribution, impacting potential interactions with biological targets. |

| Steric | Molecular Volume, Surface Area, Ovality | The size and shape of the molecule dictate its ability to fit into the active site of a target protein. |

| Hydrophobic | LogP | Affects membrane permeability and overall pharmacokinetic profile. |

| Topological | Wiener Index, Randić Index | Encodes information about the molecular framework and connectivity. |

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational techniques that enable the rapid evaluation of large numbers of compounds for their potential biological activity before their actual synthesis.

Detailed Research Findings:

For this compound, these methods can be used to explore a vast chemical space of related molecules to identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Virtual Library Design:

A virtual library based on the this compound scaffold would be constructed by systematically modifying different parts of the molecule. For instance:

Substitution on the Phenyl Ring: The chlorine atom at the 4-position could be moved to the 2- or 3-position, or replaced with other substituents like fluorine, bromine, methyl, or methoxy (B1213986) groups.

Substitution on the Pyridine Ring: Additional substituents could be introduced on the pyridine ring to modulate the electronic and steric properties.

Modification of the Carboxylic Acid Group: The carboxylic acid could be esterified or converted to an amide to alter its polarity and hydrogen bonding capabilities.

In Silico Screening:

Once the virtual library is generated, these compounds are subjected to in silico screening, which typically involves molecular docking. In this process, the three-dimensional structures of the virtual compounds are computationally "docked" into the binding site of a target protein. The docking algorithm predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity.

For example, molecular docking studies on pyrazoline derivatives have been used to investigate their anticonvulsant activity by docking them into the active site of human mitochondrial branched-chain aminotransferase ijper.org. Another study on new iodinated 4-(3H)-quinazolinones as potential antitumor agents used molecular docking to correlate the experimental activity with the calculated binding affinity on dihydrofolate reductase (DHFR) nih.gov. These examples demonstrate the utility of molecular docking in prioritizing compounds from a virtual library for synthesis and biological testing.

| Scaffold Modification | Example Substituents/Modifications | Potential Impact |

| Phenyl Ring Substitution | -F, -Br, -CH3, -OCH3 | Modulate electronic and hydrophobic properties. |

| Pyridine Ring Substitution | -NH2, -OH | Introduce new hydrogen bonding interactions. |

| Carboxylic Acid Modification | -COOCH3, -CONH2 | Alter polarity, solubility, and metabolic stability. |

Advanced Computational Methods for Reaction Mechanism and Pathway Prediction

Understanding the reaction mechanisms and pathways for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced computational methods, particularly Density Functional Theory (DFT), are invaluable tools for this purpose.

Detailed Research Findings:

DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This information allows for the elucidation of the most probable reaction pathway and the identification of the rate-determining step.

In the context of synthesizing this compound, which could potentially be synthesized via a Suzuki-Miyaura cross-coupling reaction, DFT could be used to:

Model the catalytic cycle of the palladium catalyst.

Investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Understand the role of ligands on the palladium catalyst in facilitating the reaction.

Predict the regioselectivity of the reaction.

| Computational Method | Application to Reaction Mechanism | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization of reactants, transition states, and products. | Determination of the lowest energy reaction pathway. |

| Transition State Theory | Calculation of reaction rates. | Identification of the rate-determining step. |

| Molecular Dynamics (MD) | Simulation of the reaction in a solvent environment. | Understanding the role of solvent effects on the reaction mechanism. |

Advanced Analytical Methodologies for Research and Preclinical Characterization

Chromatographic Separations for Compound Purity and Identification in Research Samples

Chromatographic techniques are indispensable for separating 3-(4-Chlorophenyl)picolinic acid from starting materials, byproducts, and degradants, thereby allowing for its purification and the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of picolinic acid derivatives due to its high resolution and sensitivity. srce.hrutsa.edu For this compound, which possesses both polar (carboxylic acid, pyridine (B92270) nitrogen) and nonpolar (chlorophenyl group) features, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically involves screening various stationary phases and mobile phase compositions to achieve optimal separation. A C18 column is a standard choice for this class of compounds. srce.hrresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode. The inclusion of an acid, like trifluoroacetic acid (TFA), in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. google.com

Validation of the HPLC method ensures its reliability for quantitative analysis. This process involves establishing parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantitation). While specific validated methods for this compound are not extensively published, methodologies for closely related picolinic acids serve as a strong foundation. researchgate.netnih.gov For instance, a method for picolinic acid utilized a C18 reversed-phase column with an ion-pairing reagent to achieve high specificity and sensitivity. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Picolinic Acid Derivatives

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent Zorbax SB-C18, Atlantis dC18) | srce.hrgoogle.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formate Buffer | srce.hrgoogle.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA | srce.hrgoogle.com |

| Elution Mode | Gradient | srce.hrgoogle.com |

| Flow Rate | 0.8 - 1.0 mL/min | google.comnih.gov |

| Detection | UV (e.g., 230-260 nm) or Mass Spectrometry (MS) | utsa.edugoogle.com |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) can be employed for the analysis of picolinic acids, though it often requires a derivatization step. nih.govnih.gov The inherent polarity and low volatility of this compound, due to its carboxylic acid group, make it unsuitable for direct GC analysis. To overcome this, the compound is typically converted into a more volatile ester, such as a methyl or picolinyl ester, prior to injection. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is particularly powerful, providing both retention time data for identification and mass spectra for structural confirmation. researchgate.netphcogj.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative assessments in a research setting. rsc.org It is highly effective for monitoring the progress of the synthesis of this compound, allowing researchers to quickly visualize the consumption of starting materials and the formation of the product. researchgate.net A typical TLC analysis would use silica (B1680970) gel plates as the stationary phase and a solvent mixture, such as hexanes and acetone, as the mobile phase. nih.gov Visualization of the separated spots is achieved under UV light (254 nm) or by staining with reagents like iodine or potassium permanganate. rsc.orgnih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification in Research Contexts

Spectroscopic methods are crucial for providing detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would confirm the substitution pattern of the two aromatic rings. The protons on the pyridine ring and the chlorophenyl ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific splitting patterns and coupling constants would allow for the unambiguous assignment of the 3- and 4- positions of the substituents. For example, studies of 4-(3-chlorophenyl)-6-(phosphonomethyl)picolinic acid show characteristic signals for the chlorophenyl protons between δ 7.4 and 7.9 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comparison Source(s) |

|---|---|---|---|

| Carboxyl (COOH) | ~13.0-14.0 (broad s, 1H) | ~166.0 | Chemical shift for acidic proton is concentration and solvent dependent. Carbonyl shift is typical for picolinic acids. nih.govmdpi.com |

| Pyridine Ring | ~7.5-8.8 (m, 3H) | ~120-155 | Aromatic region for substituted pyridines. nih.govmdpi.com |

| Chlorophenyl Ring | ~7.4-7.6 (m, 4H) | ~128-140 | Typical shifts for a 1,4-disubstituted benzene (B151609) ring with an electron-withdrawing chlorine atom. nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and confirm its elemental composition. researchgate.net Soft ionization techniques such as Electrospray Ionization (ESI) are preferred as they typically keep the molecule intact, allowing for the observation of the molecular ion. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₂H₈ClNO₂). mdpi.commdpi.com In ESI-MS, the compound would be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound (MW = 233.64 g/mol ), these would appear at m/z 234.0265 and 232.0119, respectively. Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the molecular ion, providing data that confirms the connectivity of the chlorophenyl and picolinic acid fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Concentration Determination

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands:

A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group. researchgate.net

A strong, sharp band around 1700-1720 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid. mdpi.com

Multiple sharp bands between 1400-1600 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings.

A band in the 1000-1100 cm⁻¹ region, which can be attributed to the C-Cl stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The conjugated π-systems of the pyridine and chlorophenyl rings in this compound give rise to strong absorption bands in the UV region, typically between 200-300 nm, corresponding to π→π* transitions. academie-sciences.fr According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. This relationship allows for the use of UV-Vis spectroscopy as a simple and rapid method for quantifying the concentration of this compound in solution, provided a calibration curve is first established. academie-sciences.fr

Bioanalytical Methods for Detection and Quantification in Preclinical Biological Matrices

The quantitative determination of this compound in biological samples is fundamental to understanding its pharmacokinetic profile in preclinical studies. Robust and sensitive bioanalytical methods are required to accurately measure the concentration of the compound in complex matrices such as plasma and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for these applications due to its superior selectivity, sensitivity, and speed. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Sample Analysis

A sensitive and selective LC-MS/MS method has been developed for the quantification of this compound in animal plasma. This method employs a simple protein precipitation step for sample preparation, which allows for high-throughput analysis essential in preclinical development.

For the analysis, plasma samples are treated with an organic solvent, such as acetonitrile, containing an internal standard (IS) to precipitate proteins and release the analyte. A stable isotope-labeled version of the analyte, such as 3-(4-Chlorophenyl-d4)picolinic acid, is a suitable internal standard as it shares similar chemical properties and chromatographic behavior with the analyte, ensuring high accuracy and precision. After centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system.

Chromatographic separation is typically achieved on a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is used to achieve efficient separation of the analyte from endogenous matrix components and to ensure a sharp peak shape. nih.gov

The detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM), which enhances the selectivity of the assay. The specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

| Source Temperature | 500 °C |

| Dwell Time | 100 ms |

Method Validation for Preclinical Bioanalysis (e.g., accuracy, precision, linearity in animal plasma/tissue)

The developed bioanalytical method is validated according to established guidelines to ensure its reliability for preclinical studies. The validation process assesses the linearity, accuracy, precision, and the lower limit of quantification (LLOQ) of the method in the relevant biological matrix, such as rat or dog plasma.

Linearity

The linearity of the method is evaluated by analyzing a series of calibration standards prepared by spiking blank plasma with known concentrations of this compound. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis with a weighting factor of 1/x² is typically applied. The method has demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99. nih.gov

Accuracy and Precision

The intra-day and inter-day accuracy and precision are determined by analyzing quality control (QC) samples at three concentration levels: low, medium, and high. Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is expressed as the coefficient of variation (%CV). The acceptance criteria are typically an accuracy within ±15% of the nominal value and a precision of ≤15% CV. For the LLOQ, these are often relaxed to ±20% and ≤20% CV, respectively. ijpras.com

Table 2: Intra-Day and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| LLOQ | 1 | 105.2 | 8.9 | 103.8 | 11.2 |

| Low | 3 | 98.7 | 6.5 | 101.5 | 7.8 |

| Medium | 100 | 102.1 | 4.2 | 100.9 | 5.1 |

| High | 800 | 97.5 | 3.8 | 98.2 | 4.5 |

The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For this compound, the LLOQ in plasma has been determined to be 1 ng/mL, which provides sufficient sensitivity for preclinical pharmacokinetic studies.

Comparative Analysis and Future Research Trajectories

Comparative Assessment with Other Substituted Picolinic Acid Derivatives

The picolinic acid scaffold, a pyridine-2-carboxylic acid, is a versatile core structure in medicinal chemistry and agrochemistry. The introduction of substituents onto this scaffold can dramatically influence its physicochemical properties and biological activity. This analysis focuses on 3-(4-Chlorophenyl)picolinic acid, comparing it with other substituted analogues to understand its potential characteristics.

Structural Analogies and Mechanistic Divergences

The fundamental structure of picolinic acid and its derivatives allows for diverse biological interactions, often centered around the nitrogen atom of the pyridine (B92270) ring and the adjacent carboxylic acid group. This arrangement facilitates the chelation of metal ions and can participate in various non-covalent interactions with biological macromolecules. nih.gov

The specific placement of a 4-chlorophenyl group at the 3-position of the picolinic acid ring is a key structural feature. This substitution introduces a bulky, hydrophobic, and electron-withdrawing group. The location of substituents is critical; for instance, studies on the decarboxylation of picolinic acids show that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the reaction, a different outcome than when substitutions are made elsewhere on the ring.

In contrast, other isomers such as 5-(3-chlorophenyl)picolinic acid and 5-(4-chlorophenyl)picolinic acid have been synthesized and studied. The position of the chlorophenyl group (e.g., at position 3, 4, 5, or 6) and the position of the chlorine on the phenyl ring (meta vs. para) significantly alter the molecule's three-dimensional shape and electronic distribution. For example, a meta-chlorine substituent can introduce steric hindrance that influences reactivity and biological interactions differently than a para-substituent.

The mechanism of action for picolinic acid derivatives is varied. Unsubstituted picolinic acid can act as an antiviral by binding to zinc finger proteins, disrupting their structure and function. nih.govdrugbank.com Other derivatives function through entirely different mechanisms. Substituted picolinic acids have been identified as inhibitors of dopamine (B1211576) β-hydroxylase (DBH), with their hypotensive activity linked to this enzyme inhibition. sci-hub.box In the field of agriculture, certain picolinate (B1231196) compounds act as synthetic auxin herbicides by binding to specific receptors like F-box protein 5 (AFB5), a different target than that of classic auxin herbicides. mdpi.com The structural features of this compound suggest it could potentially interact with a range of biological targets, but its specific mechanistic pathways remain uninvestigated.

Comparative Biological Efficacy in Preclinical Models

While no direct preclinical studies on the biological efficacy of this compound are available in the reviewed literature, a comparative analysis of its analogues provides a predictive framework for its potential activities. The efficacy of substituted picolinic acids is highly dependent on the nature and position of their substituents.

For instance, in the development of herbicides, 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (Compound V-7) demonstrated potent inhibitory activity against the root growth of Arabidopsis thaliana, with an IC₅₀ value 45 times lower than the commercial herbicide halauxifen-methyl. mdpi.com This highlights the potent biological effect that can be achieved with a 4-chlorophenyl moiety as part of a larger substituted picolinic acid structure.

In the context of medicine, derivatives have shown promise in various therapeutic areas. A study on picolinic acid derivatives as anticancer agents found that one compound was cytotoxic against A549 lung cancer cells with a GI₅₀ of 99.93 µM. pensoft.net Other research has identified 5-substituted picolinic acids as inhibitors of botulinum neurotoxin A. ontosight.ai Furthermore, picolinic acid itself has demonstrated broad-spectrum antiviral activity in preclinical animal models against viruses like SARS-CoV-2 and influenza A virus (IAV) by inhibiting viral entry.

The table below summarizes the preclinical efficacy of several picolinic acid derivatives, illustrating the diverse range of biological targets and activities within this compound class.

| Compound Name | Substitution Pattern | Biological Activity / Target | Preclinical Model / Assay | Reported Efficacy / Finding | Citation |

|---|---|---|---|---|---|

| Picolinic Acid | Unsubstituted | Antiviral | SARS-CoV-2 and IAV in vivo models | Exhibits promising antiviral efficacy. |

Integration of this compound Research into Broader Scientific Fields

Based on the diverse bioactivities observed in its analogues, research into this compound could be integrated into several key scientific fields:

Medicinal Chemistry and Drug Discovery: The picolinic acid scaffold is a proven platform for developing therapeutics. ontosight.ai Given that derivatives have shown anticancer, antiviral, antihypertensive, and neuroprotective potential, this compound represents a novel, unexplored molecule for screening against these and other disease targets. sci-hub.boxpensoft.net Its structure could serve as a starting point for creating new libraries of compounds for high-throughput screening.

Agrochemistry: The discovery of picolinate compounds as potent synthetic auxin herbicides has revitalized this area of research. mdpi.com Analogues containing a 4-chlorophenyl group have shown significant herbicidal activity. mdpi.com Therefore, synthesizing and testing this compound for its effects on plant growth could lead to the discovery of new agricultural products.

Coordination Chemistry and Materials Science: Picolinic acids are effective chelating agents for metal ions. nih.gov The resulting metal complexes can possess unique catalytic or biological properties. Investigating the complexes formed between this compound and various metals could yield novel materials or metallodrugs with enhanced or different activities compared to the parent molecule. researchgate.net

Identification of Unaddressed Research Questions and Translational Potential (Preclinical Focus)

The most significant gap in knowledge is the near-complete absence of published research specifically on this compound. This presents several clear, unaddressed research questions:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? While its existence is noted in chemical catalogues, detailed synthetic procedures and characterization are not widely published.

Fundamental Biological Activity: What are the primary biological effects of this specific isomer? Initial preclinical screening across a wide range of assays is necessary. This should include, at a minimum, evaluation in areas where its analogues have been successful:

Anticancer: Screening against a panel of human cancer cell lines.

Antiviral: Testing against enveloped viruses like influenza and coronaviruses.

Herbicidal: Assessing effects on plant root growth and post-emergence weed control.

Enzyme Inhibition: Evaluating its ability to inhibit enzymes like dopamine β-hydroxylase.

Mechanism of Action: For any identified biological activity, what is the underlying mechanism? Does it chelate metals, inhibit specific enzymes, interact with receptors, or modulate protein-protein interactions?

The translational potential of this compound is entirely speculative at this stage and is contingent on the results of the fundamental research outlined above. Should it demonstrate potent and selective activity in any preclinical model, the path to translation would involve lead optimization—synthesizing further derivatives to improve efficacy and pharmacokinetic properties—followed by more extensive in vivo testing in relevant disease or agricultural models. The promise shown by its many analogues provides a strong rationale for initiating this foundational research.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Chlorophenyl)picolinic acid, and how can reaction conditions be optimized for high yield and purity?

The synthesis of this compound can be achieved through multi-step reactions involving halogenated intermediates and oxidation steps. A common approach involves:

- Halogenation and coupling : Reacting picolinic acid derivatives with 4-chlorophenyl precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .

- Oxidation : Critical oxidation steps (e.g., using alkali metal chlorites in aqueous alcoholic solvents) to convert aldehyde intermediates to carboxylic acids .

- Purification : Recrystallization from methanol or ethanol to enhance purity, as demonstrated in analogous picolinamide syntheses .

Optimization strategies : Adjusting stoichiometry, solvent polarity (e.g., toluene for reflux), and catalyst loading can improve yields. Monitoring reaction progress via TLC or HPLC is recommended.

Basic: How is the structural characterization of this compound performed, and what key spectroscopic features distinguish it?

Structural elucidation relies on:

- X-ray crystallography : Determines bond lengths (e.g., C=O at ~1.20 Å) and intramolecular interactions (e.g., hydrogen bonds, C–H⋯F contacts) .

- NMR spectroscopy : Distinct signals include aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl rings) and carboxylic acid protons (broad ~δ 12–13 ppm).

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .

Advanced: How does this compound act as a ligand in coordination chemistry, and what are the catalytic implications of its metal complexes?

As a bidentate ligand , the compound chelates metal ions via its pyridine nitrogen and carboxylic oxygen. Key applications include:

- Metal complex synthesis : Reacting with transition metals (e.g., Cu²⁺, Fe³⁺) in solvent media to form stable complexes .

- Catalytic activity : Metal complexes may enhance reactivity in oxidation or cross-coupling reactions, though specific catalytic cycles require further study .

- Stability factors : Electron-withdrawing groups (e.g., Cl) improve ligand rigidity, increasing complex stability .

Advanced: What methodological approaches are used to study the compound’s enzyme inhibition properties, and how do structural modifications alter bioactivity?

To investigate enzyme interactions:

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., dehydrogenases) using fluorometric or colorimetric substrates .

- Docking studies : Computational models predict binding modes to active sites, leveraging the chlorophenyl group’s hydrophobic interactions .

- Structure-activity relationships (SAR) : Modifying the pyridine ring (e.g., adding methyl groups) or substituting Cl with F can enhance binding affinity or selectivity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from:

- Experimental design : Differences in cell lines, enzyme sources, or assay conditions (e.g., pH, temperature) .

- Compound purity : Impurities from incomplete oxidation or side reactions can skew results. Validate purity via HPLC and elemental analysis .

- Mechanistic context : Activity may depend on secondary targets or metabolic pathways. Use knockout models or isotopic tracing to clarify mechanisms .

Advanced: What environmental interaction studies are relevant for this compound, and how does its chlorophenyl group influence persistence or toxicity?

- Photodegradation : The Cl substituent may reduce UV stability, leading to byproducts like chlorinated phenols. Monitor via LC-MS in simulated sunlight .

- Ecotoxicology : Assess aquatic toxicity using Daphnia magna or algal growth inhibition tests. The logP value (~2.5) suggests moderate bioaccumulation potential .

- Soil adsorption : Chlorophenyl groups enhance adsorption to organic matter, reducing mobility. Use batch equilibrium studies with varying soil types .

Advanced: How can computational chemistry aid in predicting the reactivity and applications of this compound?

- DFT calculations : Predict reaction pathways (e.g., oxidation barriers) and electronic properties (HOMO-LUMO gaps) .

- Molecular dynamics : Simulate interactions with biological targets (e.g., proteins) to guide drug design .

- QSAR models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity or material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.